3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

マブテロールは、主に気管支拡張薬として使用される選択的なβ2アドレナリン受容体作動薬です。 気道の平滑筋を弛緩させる作用があることで知られており、喘息や慢性閉塞性肺疾患などの治療に役立ちます .

準備方法

合成経路と反応条件: マブテロールの合成は、いくつかのステップを伴います。

ハロゲン化: プロセスは、ヨウ素と炭酸水素ナトリウムを使用して2-(トリフルオロメチル)アニリンをハロゲン化することから始まり、2-アミノ-5-ヨードベンゾトリフルオリドが生成されます。

保護と求核置換反応: 中間体は次に無水酢酸で保護され、シアン化銅(I)で求核置換反応を受けて、N- [4-シアノ-2-(トリフルオロメチル)フェニル]アセトアミドを形成します。

加水分解とハロゲン化: ニトリルと保護基の加水分解により、4-アミノ-3-(トリフルオロメチル)安息香酸が得られ、次に塩素でハロゲン化されて、4-アミノ-3-クロロ-5-(トリフルオロメチル)安息香酸が生成されます。

ベンゾイルクロリドの形成: 酸はさらに塩化チオニルでハロゲン化されて、4-アミノ-3-クロロ-5-(トリフルオロメチル)ベンゾイルクロリドを形成します。

最終段階: マロン酸ジエチルとの処理、それに続く酢酸中の臭素によるハロゲン化により、1- [4-アミノ-3-クロロ-5-(トリフルオロメチル)フェニル] -2-ブロモエタノンが形成されます。

工業的製造方法: マブテロールの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動反応器、連続フローシステム、厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保します。

化学反応の分析

反応の種類: マブテロールは、以下を含むさまざまな化学反応を起こします。

酸化: マブテロールは、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 特にケトン基のマブテロールの還元は、その合成における重要なステップです。

置換: ハロゲン化と求核置換反応は、マブテロールの合成における重要な反応です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: ケトンの還元には、水素化ホウ素ナトリウムが一般的に使用されます。

置換: シアン化銅(I)と酢酸中の臭素は、それぞれ求核置換反応とハロゲン化に使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、2-アミノ-5-ヨードベンゾトリフルオリド、N- [4-シアノ-2-(トリフルオロメチル)フェニル]アセトアミド、および4-アミノ-3-クロロ-5-(トリフルオロメチル)安息香酸などのさまざまな中間体があります .

4. 科学研究への応用

マブテロールは、科学研究において幅広い用途があります。

化学: β2アドレナリン受容体作動薬の研究における参照化合物として使用されます。

生物学: マブテロールは、β2アドレナリン受容体作動薬の平滑筋弛緩と気管支収縮への影響を研究するために使用されます。

医学: 喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Mabuterol has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of beta-2 adrenoreceptor agonists.

Biology: Mabuterol is used to study the effects of beta-2 adrenoreceptor agonists on smooth muscle relaxation and bronchoconstriction.

Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.

作用機序

マブテロールは、β2アドレナリン受容体を選択的に刺激することでその効果を発揮します。 この刺激は、細胞内アデニルシクラーゼを活性化し、アデノシン三リン酸を環状アデノシン一リン酸(cAMP)に変換する触媒作用を担います。 cAMPレベルの上昇により、気管支平滑筋の弛緩と、特に肥満細胞からの即時型過敏反応の仲介物質の放出の抑制が起こります .

類似化合物:

クレンブテロール: 気管支拡張薬として使用される別のβ2アドレナリン受容体作動薬。

シマテロール: 呼吸器疾患の治療における同様の用途を持つβ2アドレナリン受容体作動薬。

トランインターロール: 同様の薬理学的特性を持つマブテロールのレジオアイソマー.

マブテロールの独自性: マブテロールは、トリフルオロメチル基とtert-ブチルアミノ基を含む、その特定の化学構造において独特です。 これらの構造的特徴は、β2アドレナリン受容体作動薬としての高い選択性と効力を実現し、研究と治療の両方の用途において貴重な化合物となっています .

類似化合物との比較

Clenbuterol: Another beta-2 adrenoreceptor agonist used as a bronchodilator.

Cimaterol: A beta-2 adrenoreceptor agonist with similar applications in treating respiratory conditions.

Trantinterol: A regioisomer of Mabuterol with similar pharmacological properties.

Uniqueness of Mabuterol: Mabuterol is unique in its specific chemical structure, which includes a trifluoromethyl group and a tert-butylamino group. These structural features contribute to its high selectivity and potency as a beta-2 adrenoreceptor agonist, making it a valuable compound in both research and therapeutic applications .

特性

CAS番号 |

106609-78-3 |

|---|---|

分子式 |

C16H18ClNO3 |

分子量 |

307.77 g/mol |

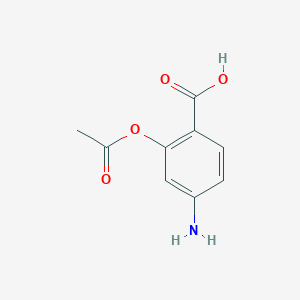

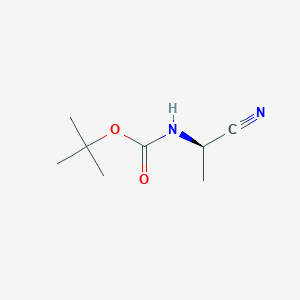

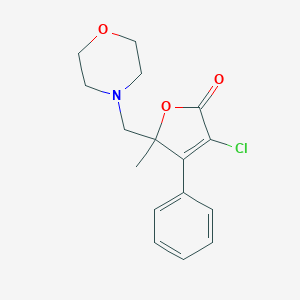

IUPAC名 |

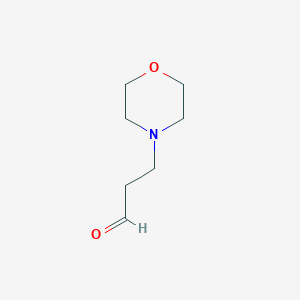

3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |

InChI |

InChI=1S/C16H18ClNO3/c1-16(11-18-7-9-20-10-8-18)13(14(17)15(19)21-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChIキー |

UCCGLLBMHKEJKA-UHFFFAOYSA-N |

SMILES |

CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |

正規SMILES |

CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |

同義語 |

3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenyl-furan-2-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12517.png)